molecular formula C14H18ClNO3 B12478416 methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate CAS No. 1354487-28-7

methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12478416
CAS No.: 1354487-28-7
M. Wt: 283.75 g/mol
InChI Key: AWUPDKHJMURXRH-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a carboxylate group and a phenoxy group that contains chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the pyrrolidine derivative reacts with a carboxylic acid or its derivative in the presence of a catalyst.

    Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic aromatic substitution reaction, where the pyrrolidine derivative reacts with a chlorinated phenol in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Compounds with additional functional groups on the phenoxy ring.

Scientific Research Applications

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate: Lacks the additional methyl groups on the phenoxy ring.

    Methyl (2S,4S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate: Lacks the chlorine substituent on the phenoxy ring.

    Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-acetate: Has an acetate group instead of a carboxylate group.

Uniqueness

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is unique due to the specific combination of substituents on the phenoxy ring and the presence of the carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₉ClN₁O₃
  • CAS Number : 1354484-62-0
  • Molecular Weight : 285.76 g/mol

The presence of the pyrrolidine core and the chloro-substituted phenoxy group suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms have been proposed for this compound:

  • Inhibition of Protein Interactions : The compound may inhibit specific protein interactions critical for cancer cell proliferation. For example, it has been suggested to act as an MDM2 inhibitor, which plays a role in regulating p53 activity in cancer cells .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
  • Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness is often evaluated using assays such as the resazurin assay to measure cell viability .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have shown that:

  • It exhibits selective cytotoxicity against certain cancer cell lines.
  • In vitro experiments indicate that the compound can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

  • MDM2 Inhibition Study :
    • A study evaluated the binding affinity and inhibitory effects of this compound on MDM2.
    • Results showed that the compound binds effectively to MDM2, leading to increased levels of p53 and subsequent apoptosis in cancer cells .
  • Antioxidant Effects :
    • Another study assessed the antioxidant capacity of related pyrrolidine derivatives.
    • The findings indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective effect against oxidative damage .

Data Summary

Activity TypeObservationsReference
MDM2 InhibitionHigh binding affinity; increased p53 levels
CytotoxicityInduced apoptosis in various cancer cell lines
Antioxidant ActivityReduced ROS levels; protective effects

Properties

CAS No.

1354487-28-7

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11-,12-/m0/s1

InChI Key

AWUPDKHJMURXRH-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)O[C@H]2C[C@H](NC2)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC

Origin of Product

United States

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